molecular formula C28H23Cl3NOP B13155743 (2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride CAS No. 86521-52-0

(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride

Cat. No.: B13155743
CAS No.: 86521-52-0
M. Wt: 526.8 g/mol
InChI Key: FNZIJSSKNCWVOM-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride is a complex organic compound with a molecular formula of C28H23Cl2NOP*Cl and a molecular weight of 526.829 . This compound is known for its unique structure, which includes a triphenylphosphonium group, a dichlorovinyl group, and a 4-methylbenzamido group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorovinyl precursor and a 4-methylbenzamido derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .

Chemical Reactions Analysis

(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to interact with cellular membranes, while the dichlorovinyl and 4-methylbenzamido groups contribute to its reactivity and binding affinity. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

CAS No.

86521-52-0

Molecular Formula

C28H23Cl3NOP

Molecular Weight

526.8 g/mol

IUPAC Name

[2,2-dichloro-1-[(4-methylbenzoyl)amino]ethenyl]-triphenylphosphanium;chloride

InChI

InChI=1S/C28H22Cl2NOP.ClH/c1-21-17-19-22(20-18-21)27(32)31-28(26(29)30)33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,1H3;1H

InChI Key

FNZIJSSKNCWVOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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